molecular formula C15H19ClN2 B1625577 WAY 629 hydrochloride CAS No. 57756-45-3

WAY 629 hydrochloride

Cat. No. B1625577
CAS RN: 57756-45-3
M. Wt: 262.78 g/mol
InChI Key: PZXUJERSOFOWES-UHFFFAOYSA-N
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Description

WAY 629 hydrochloride is a potent and selective 5-HT2C agonist . It has EC50s of 426, 260000 nM for 5-HT2C and 5-HT2A, respectively . It is known to decrease feeding behavior .


Molecular Structure Analysis

The molecular structure of WAY 629 hydrochloride is represented by the formula C15H19ClN2 . The molecular weight is 262.78 . The SMILES representation is [H]Cl.N1(CCNC2)C3=C(C4=CC=CC2=C41)CCCC3 .


Physical And Chemical Properties Analysis

WAY 629 hydrochloride has a molecular weight of 262.78 and a molecular formula of C15H19ClN2 . It is soluble to 100 mM in DMSO .

Scientific Research Applications

Selective Agonist at the Human 5-HT2C Receptor

WAY-629 hydrochloride, identified as a cyclohexyl[b][1,4]benzodiazepinoindole, was discovered through an evaluation of compounds for their binding affinity to the human 5-HT2C receptor. It exhibited selective agonism for the 5-HT2C receptor, differentiating it from other serotonin receptor subtypes and various neurotransmitter receptors. This selectivity is critical as it opens pathways for targeted therapeutic applications, especially in conditions where 5-HT2C receptor modulation is beneficial (Sabb et al., 2004).

Intercalation with DNA

Research involving UV-vis spectrophotometry and constant wavelength synchronous fluorescence spectroscopy (CW-SFS) techniques has demonstrated that pharmaceutical drugs, such as chlorpromazine hydrochloride, intercalate into deoxyribonucleic acid (DNA). Although WAY-629 hydrochloride wasn't the primary focus of this study, the methodologies and results provide insights into possible interactions of similar compounds with DNA, which could be relevant for WAY-629 hydrochloride as well (Ni, Lin, & Kokot, 2005).

Confusion in Terminology with Hydrochlorides

A study addressing the confusion between hydrogen chloride (HCl) and hydrochloric acid highlighted the importance of correctly identifying chemical substances. While this study did not specifically address WAY-629 hydrochloride, it emphasized the need for accurate chemical identification, which is critical in scientific research involving hydrochloride salts like WAY-629 hydrochloride (Perumalla & Sun, 2012).

properties

IUPAC Name

7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.ClH/c1-2-7-14-12(5-1)13-6-3-4-11-10-16-8-9-17(14)15(11)13;/h3-4,6,16H,1-2,5,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXUJERSOFOWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC4=C3N2CCNC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0043890
Record name WAY 629 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

WAY 629 hydrochloride

CAS RN

57756-44-2
Record name WAY-629 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057756442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WAY 629 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-629 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3TQZ8FAS2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AV Petersen, CS Jensen, V Crépel… - Frontiers in Cellular …, 2017 - frontiersin.org
… ]quinoxalin-5(6H)-one hydrochloride (WAY 161503 hydrochloride; 500 μM, Tocris), 1,2,3,4,8,9,10,11-Octahydro[1,4]diazepino[6,7,1-jk]carbazole hydrochloride (WAY 629 hydrochloride; …
Number of citations: 26 www.frontiersin.org
NM Barnes, JF Neumaier - Tocris Biosci Sci Rev Ser, 2011 - resources.tocris.com
Introduction 5-hydroxytryptamine (5-HT, serotonin) is an ancient biochemical manipulated through evolution to be utilized extensively throughout the animal and plant kingdoms. …
Number of citations: 46 resources.tocris.com
A Schander - 2007 - ProQuest
Number of citations: 0

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